Bienvenue dans la boutique en ligne BenchChem!

5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This 5-fluoropyrimidine enables Aurora kinase inhibitor SAR studies via its modifiable 3-methylpyridin-4-yloxy group. Unpublished potency/selectivity data make it unsuitable for direct biological assays but ideal for generating novel analogs. Researchers should treat it as a specialized intermediate for medicinal chemistry campaigns, not a validated probe. Use only where novel scaffold exploration is explicitly required.

Molecular Formula C16H19FN4O
Molecular Weight 302.35 g/mol
CAS No. 2640836-31-1
Cat. No. B6470601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
CAS2640836-31-1
Molecular FormulaC16H19FN4O
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC=C3F
InChIInChI=1S/C16H19FN4O/c1-12-8-18-5-2-15(12)22-10-13-3-6-21(7-4-13)16-14(17)9-19-11-20-16/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3
InChIKeyQLQFUBIQXHUGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sources and Structural Context for 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine (CAS 2640836-31-1)


The compound 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine (CAS 2640836-31-1) is a synthetic pyrimidine derivative with the molecular formula C16H19FN4O and a molecular weight of 302.35 g/mol. Its structure is characterized by a 5-fluoropyrimidine core linked via a 4-position piperidine to a 3-methylpyridin-4-yloxy moiety. Compounds of this general class, featuring an oxymethylpiperidinyl group at the 4-position and a fluorine atom at the 5-position of the pyrimidine ring, are described in patent literature as Aurora kinase inhibitors [1]. However, specific biological activity data for this precise compound are absent from the available primary literature and authoritative databases.

Procurement Risk for 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine: Why In-Class Analogs Are Not Interchangeable


Generic substitution among substituted pyrimidines in this chemical class is not scientifically justified due to the absence of publicly available structure-activity relationship (SAR) data for the target compound. While the general scaffold of 4-(oxymethylpiperidin-1-yl)-5-fluoropyrimidine is associated with kinase inhibition [1], specific quantitative potency, selectivity profiles, and pharmacokinetic parameters for CAS 2640836-31-1 remain unpublished. Without this fundamental data, any assumption of functional equivalence with related analogs—such as 4-cyclobutyl or 4,5-dimethyl variants—poses a significant risk of experimental failure and invalid biological conclusions.

Quantitative Evidence Limitations for 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine (CAS 2640836-31-1)


Structural Distinction from Core Aurora Kinase Inhibitor Scaffolds Without Supporting Biological Data

The target compound incorporates a 3-methylpyridin-4-yloxy substituent, which differentiates it from other compounds in the 4-(oxymethylpiperidin-1-yl)-5-fluoropyrimidine class described as Aurora kinase inhibitors [1]. However, no direct comparative binding or activity data against any kinase target could be identified for this molecule. The specific impact of the 3-methylpyridin-4-yloxy group on kinase selectivity, cellular potency, or pharmacokinetics remains uncharacterized in the public domain.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Absence of Published Selectivity Data Precludes Comparison with Multi-Kinase Inhibitors

The compound's scaffold is structurally related to pyrimidine-based kinase inhibitors with potential activity against Aurora kinases, FAK/PTK2, and other targets [1]. However, no quantitative selectivity panel data (e.g., IC50 values against a panel of kinases) are publicly available for CAS 2640836-31-1. In contrast, well-characterized inhibitors in this chemical space, such as clinical candidates with published selectivity scores, provide a clear baseline for target engagement and off-target risk assessment that this compound lacks.

Kinase Profiling Selectivity Off-Target Effects

Lack of Cellular and In Vivo Efficacy Data Undermines Claims of Therapeutic Potential

No cell-based antiproliferative assays (e.g., IC50 values in cancer cell lines) or in vivo tumor xenograft studies have been published for this specific compound. The Aurora kinase inhibitor class to which its scaffold belongs is known for inducing mitotic arrest and apoptosis in proliferating cells, but quantitative confirmation for CAS 2640836-31-1 is absent. Priority selection for cell-based or in vivo studies cannot be justified without this fundamental data.

Cellular Pharmacology Antiproliferative Activity In Vivo Efficacy

Constrained Application Scenarios for 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine Based on Limited Evidence


Prospective Use as a Tool Compound for Aurora Kinase Profiling (Conditional on New Data Generation)

Based solely on its structural classification within the 4-(oxymethylpiperidin-1-yl)-5-fluoropyrimidine series, this compound could theoretically serve as a starting point for Aurora kinase inhibitor development. However, this application is entirely contingent upon the future generation and validation of quantitative kinase inhibition, selectivity, and cellular activity data [1].

Use as a Synthetic Intermediate for Derivatization and SAR Exploration

The compound's structure, featuring a modifiable 3-methylpyridin-4-yloxy group and a piperidine linker, positions it as a potential intermediate for structure-activity relationship (SAR) studies. Its procurement for medicinal chemistry campaigns aimed at exploring kinase inhibitor chemical space may be justified if the goal is to generate novel analogs and accompanying biological data.

Negative Control for Selectivity Assays (Requires Blank Profiling Data)

If future profiling reveals the compound to be inactive against a primary kinase target while maintaining the same scaffold as active inhibitors, it could serve as a valuable negative control. This application scenario is speculative and depends entirely on the acquisition of blank kinase profiling data.

NOT Recommended for Direct Biological Studies Without Prior Validation

Given the complete absence of quantitative biological activity and selectivity data, the procurement of this compound for direct use in cellular or in vivo models is scientifically unsound. Researchers are advised to select alternative compounds with well-characterized pharmacology for immediate experimental applications.

Quote Request

Request a Quote for 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.